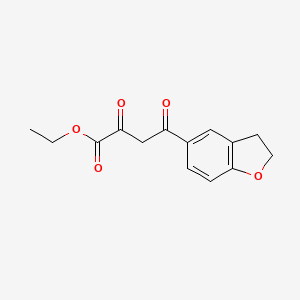

![molecular formula C23H26FN3O2 B2586482 N-(4-(1-méthyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)méthyl)-2-(4-fluorophénoxy)acétamide CAS No. 1206991-75-4](/img/structure/B2586482.png)

N-(4-(1-méthyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)méthyl)-2-(4-fluorophénoxy)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

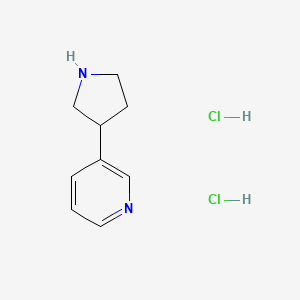

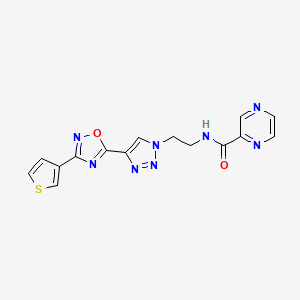

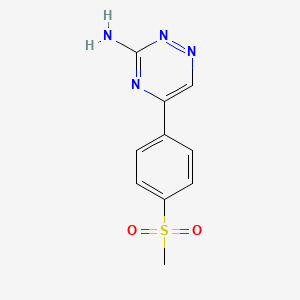

The compound is a complex organic molecule that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a bicyclic compound, and it’s aromatic, meaning it has a ring of atoms that contains a system of pi electrons. Benzimidazoles are widely used in medicinal chemistry and drug research development .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR and MS analysis are commonly used to establish the structure of benzimidazole derivatives .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. Benzimidazoles, for example, can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of fluorine atoms can improve the thermal stability of a compound .Applications De Recherche Scientifique

Activité antitumorale

Le composé s'est avéré prometteur en tant qu'agent antitumoral. Des chercheurs ont synthétisé des dérivés de ce composé, tels que des dérivés de 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoléine, qui présentent des activités inhibitrices modérées à élevées contre des lignées cellulaires tumorales telles que HepG2, SK-OV-3, NCI-H460 et BEL-7404 . Des recherches plus approfondies sur son mécanisme d'action et ses applications cliniques potentielles sont en cours.

Traitement de l'insomnie

N-(4-(1-méthyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)méthyl)-2-(4-fluorophénoxy)acétamide: est également connu sous le nom de Nemorexant. Il agit comme un nouvel antagoniste dual des récepteurs de l'orexine, ciblant spécifiquement l'orexine, un neuropeptide stimulant l'éveil (également connu sous le nom d'hypocrétine). En se liant aux deux récepteurs de l'orexine, le Nemorexant inhibe les effets stimulants de l'éveil des peptides orexine, ce qui en fait un traitement potentiel de l'insomnie chez les adultes .

Matériaux fonctionnels

Les imidazoles, y compris ce composé, servent de composants clés dans les matériaux fonctionnels. Leur polyvalence leur permet d'être incorporés dans diverses applications, telles que les capteurs, les catalyseurs et les dispositifs optoélectroniques. Les chercheurs explorent leur utilisation dans la création de nouveaux matériaux dotés de propriétés adaptées à des fonctions spécifiques .

Produits pharmaceutiques

Les imidazoles ont une longue histoire dans la recherche pharmaceutique. Si les applications pharmaceutiques de ce composé spécifique sont encore en cours d'exploration, ses caractéristiques structurelles en font un candidat intéressant pour le développement de médicaments. Les chercheurs étudient son potentiel en tant qu'échafaudage pour la conception de nouveaux agents thérapeutiques .

Catalyse

Les imidazoles jouent un rôle crucial dans la catalyse. Leur capacité à se coordonner avec les ions métalliques et à stabiliser les états de transition en fait des ligands précieux dans diverses réactions catalytiques. Bien que des exemples spécifiques liés à ce composé ne soient pas facilement disponibles, sa fraction imidazole suggère des applications catalytiques potentielles .

Colorants fonctionnels et cellules solaires

Des recherches émergentes se concentrent sur l'utilisation d'imidazoles, y compris ce composé, dans les cellules solaires sensibilisées à la couleur (DSSC). Ces colorants absorbent la lumière du soleil et la convertissent en énergie électrique. En modifiant le noyau imidazole, les chercheurs visent à améliorer l'absorption de la lumière et l'efficacité du transfert d'électrons dans les DSSC .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been reported to bind to a variety of therapeutic targets .

Mode of Action

It is known that benzimidazole derivatives can exhibit a broad spectrum of biological activities due to their special structural features and electron-rich environment .

Biochemical Pathways

Benzimidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .

Orientations Futures

Benzimidazole derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . The optimization of benzimidazole derivatives based on their structures has resulted in various potent drugs that are now being currently practiced in the market . Therefore, this compound could potentially be optimized for various therapeutic applications.

Analyse Biochimique

Biochemical Properties

2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The benzimidazole ring in the compound is known to bind to a variety of therapeutic targets, exhibiting a broad spectrum of biological activities . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context.

Cellular Effects

The effects of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to specific proteins and enzymes can alter cellular responses, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide exerts its effects through binding interactions with biomolecules. The benzimidazole moiety is known for its ability to form stable complexes with metal ions and other biomolecules, leading to enzyme inhibition or activation . This can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s metabolism can influence its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2/c1-27-21-5-3-2-4-20(21)26-23(27)17-8-6-16(7-9-17)14-25-22(28)15-29-19-12-10-18(24)11-13-19/h2-5,10-13,16-17H,6-9,14-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQPJHUOOOXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)

![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)

![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)